![molecular formula C7H15NO3 B2829716 2-{[3-(Aminomethyl)oxolan-3-yl]oxy}ethan-1-ol CAS No. 1694446-17-7](/img/structure/B2829716.png)
2-{[3-(Aminomethyl)oxolan-3-yl]oxy}ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-{[3-(Aminomethyl)oxolan-3-yl]oxy}ethan-1-ol” is a chemical compound with the CAS Number: 1394040-43-7 . It has a molecular weight of 145.2 and its IUPAC name is 2-[3-(aminomethyl)tetrahydro-3-furanyl]ethanol . The compound is typically stored at room temperature and is available in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H15NO2/c8-5-7(1-3-9)2-4-10-6-7/h9H,1-6,8H2 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility are not provided in the search results.Applications De Recherche Scientifique
Chiral Synthesis and Pharmaceutical Intermediates
Chiral 1,3-oxazinan-2-ones, related to 2-{[3-(Aminomethyl)oxolan-3-yl]oxy}ethan-1-ol, are synthesized from carbohydrate derivatives, demonstrating their utility as intermediates in pharmaceutical compound synthesis and amino alcohols (Jean-Rene Ella-Menye, Vibha Sharma, Guijun Wang, 2005). This emphasizes the role of chiral compounds in creating bioactive molecules with specific desired activities.
Metal-Free Photosensitized Reactions
The compound has implications in metal-free photosensitization protocols, enabling the introduction of amine and alcohol functionalities into alkene feedstocks in a single step. This approach uses oxime carbonate as a bifunctional reagent, offering a sustainable alternative to traditional methods for synthesizing 1,2-aminoalcohols, crucial components in pharmaceuticals and natural products (Tuhin Patra, M. Das, C. Daniliuc, F. Glorius, 2021).
Catalytic Applications
The research explores the catalytic use of compounds in diastereoselective amino oxygenation of 1,3-dienes, showcasing the potential to access β-amino alcohols. This method, catalyzed by a cationic heptamethylindenyl Rh(III) complex, highlights the importance of selective oxyamination in synthesizing compounds with widespread applications in pharmaceuticals and agrochemicals (F. Burg, T. Rovis, 2021).
Versatile Synthesis Methods
The compound serves as a precursor in versatile synthesis methods for creating quinoline-3-carboxylic esters and indol-2-acetic esters, important in developing compounds with potential therapeutic applications. These methods demonstrate the compound's role in enabling innovative synthetic routes to complex molecular architectures (B. Gabriele, R. Mancuso, G. Salerno, Elvira Lupinacci, G. Ruffolo, M. Costa, 2008).
Ionic Liquids and Material Science
Research on 1-((3-(1H-imidazol-1-yl)propyl)amino)-3-butoxypropan-2-ol, related to the target compound, delves into the synthesis of hydroxylic ionic liquids with two types of nitrogenous centers. These ionic liquids exhibit unique properties like low glass transition temperatures and high conductivity, underscoring their potential in material science and as electrolytes in various applications (V. Shevchenko, M. Gumenna, V. Korolovych, A. Stryutsky, V. Trachevsky, O. Hrebnov, V. Klepko, N. Klymenko, V. Shumsky, V. Davydenko, Petr A. Ledin, 2017).
Safety and Hazards
The compound is labeled with the signal word “Danger” and is associated with the hazard statements H315, H318, and H335 . These statements indicate that the compound can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propriétés
IUPAC Name |
2-[3-(aminomethyl)oxolan-3-yl]oxyethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c8-5-7(11-4-2-9)1-3-10-6-7/h9H,1-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQICZVTXUISKQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CN)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl-4-(4-phenylmethoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2829634.png)
![4-benzyl-2-(3-fluorobenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2829636.png)

![2-Methyl-5-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2829642.png)
![2-[2-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl]isoindole-1,3-dione](/img/structure/B2829643.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2829644.png)
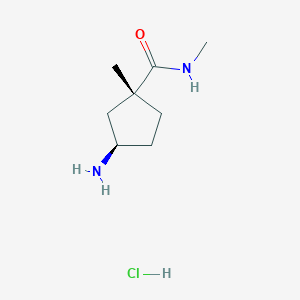
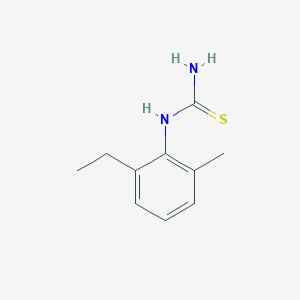

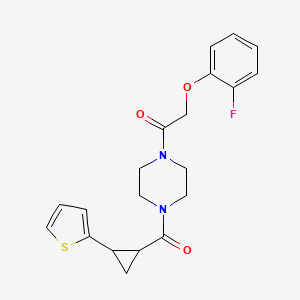

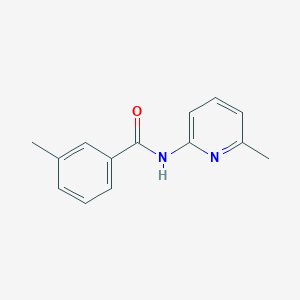
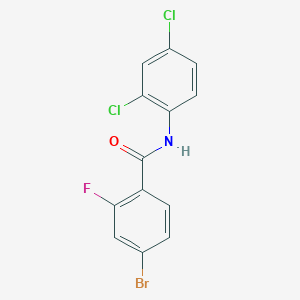
![N-(3-chlorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/no-structure.png)